molecular formula C14H16N2O B12861484 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol

Katalognummer: B12861484
Molekulargewicht: 228.29 g/mol
InChI-Schlüssel: OWHXQGNTOCGTQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol is an organic compound that features a phenol group substituted with a methylene-linked amino group, which is further connected to a trimethyl-substituted pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol typically involves the condensation reaction between 4-aminophenol and 1,2,5-trimethyl-3-formylpyrrole. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base linkage between the amino group of 4-aminophenol and the aldehyde group of 1,2,5-trimethyl-3-formylpyrrole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired compound from the reaction mixture.

Analyse Chemischer Reaktionen

Types of Reactions

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The Schiff base linkage can be reduced to form the corresponding amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of the phenol group.

Wissenschaftliche Forschungsanwendungen

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to form stable chemical bonds.

Wirkmechanismus

The mechanism of action of 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and π-π interactions, while the Schiff base linkage can interact with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)benzoic acid
  • 4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)benzaldehyde

Uniqueness

4-(((1,2,5-Trimethyl-1H-pyrrol-3-yl)methylene)amino)phenol is unique due to its specific combination of a phenol group and a trimethyl-substituted pyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H16N2O

Molekulargewicht

228.29 g/mol

IUPAC-Name

4-[(1,2,5-trimethylpyrrol-3-yl)methylideneamino]phenol

InChI

InChI=1S/C14H16N2O/c1-10-8-12(11(2)16(10)3)9-15-13-4-6-14(17)7-5-13/h4-9,17H,1-3H3

InChI-Schlüssel

OWHXQGNTOCGTQT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N1C)C)C=NC2=CC=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.